3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
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Overview
Description
The compound is a derivative of 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]nonane . These types of compounds are known to possess several biological activities and are used in various fields such as asymmetric catalysis, ion receptors, metallocycles, and molecular tweezers .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of oxime with various aldehydes and ketones . The resulting oximes of 2-substituted 1,3-diazaadamantanes are then reduced to obtain the final product .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a bicyclo[3.3.1]nonane moiety . This structure is predominant in most biologically active natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents present in the molecule. For example, 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane has a molecular weight of 182.31 .Scientific Research Applications
Structural and Conformational Properties
A foundational aspect of research on 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol focuses on its structural and conformational properties. The crystal structure and conformational dynamics have been extensively studied, revealing insights into the molecule's behavior in different environments. For instance, studies have shown that diazabicyclanones and diazabicyclanols, including variants of the compound , adopt specific conformations that are influenced by solvent polarity and the presence of intramolecular hydrogen bonding. These conformations play a crucial role in the compound's reactivity and interactions with other molecules (Gálvez et al., 1985).
Pharmacological Applications
The pharmacological applications of derivatives of this compound have been a subject of interest. Research into esters derived from this compound has provided insights into its potential use in medical and pharmacological fields. For example, new esters have been synthesized and studied for their conformational properties and stereoelectronic effects, which are crucial for understanding their biological activity (Fernández et al., 1995).
Material Science and Delivery Systems
Another area of application is in material science, particularly in the design of stimulus-sensitive delivery systems. The unique structural properties of this compound derivatives have been utilized to create liposomal delivery systems. These systems can rapidly release water-soluble compounds in response to external stimuli, such as pH changes, making them promising for targeted drug delivery applications (Veremeeva et al., 2021).
Future Directions
The future directions in the research of these compounds could involve exploring their potential applications in various fields such as asymmetric catalysis, ion receptors, metallocycles, and molecular tweezers . Additionally, their biological activities could be further investigated for potential medicinal uses .
Mechanism of Action
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to affect various pathways, including those involved in cell growth and apoptosis .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis in cancer cells .
Properties
IUPAC Name |
1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14-7-11(3)5-13-6-12(4,8-14)10(11)15/h9-10,13,15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWIIWJAYHBKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CNCC(C1)(C2O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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